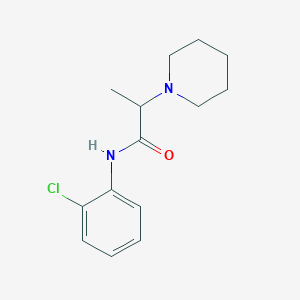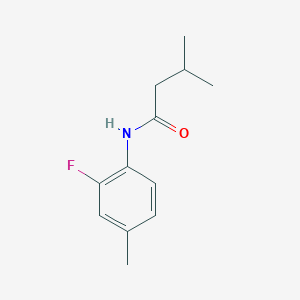![molecular formula C14H13ClN2O B7514543 N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves the inhibition of HDACs and sirtuins. This inhibition results in changes in gene expression and cellular metabolism, which can have a variety of effects on cell function and physiology. The exact mechanism by which this compound inhibits these enzymes is still being studied, but it is thought to involve binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide are still being studied. However, it has been shown to have effects on cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune response. These effects make this compound a promising candidate for the treatment of a variety of diseases, including cancer, autoimmune diseases, and neurodegenerative diseases.
实验室实验的优点和局限性
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit HDACs and sirtuins, which makes it a useful tool for studying the role of these enzymes in disease. Another advantage is its relative ease of synthesis and purification. However, one limitation is its potential toxicity, which can make it difficult to use in certain experiments. Another limitation is its specificity, as it may also inhibit other enzymes in addition to HDACs and sirtuins.
未来方向
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide. One direction is to further study its mechanism of action and the specific enzymes it inhibits. Another direction is to study its potential applications in the treatment of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Additionally, future research could focus on developing more specific inhibitors of HDACs and sirtuins that have fewer potential side effects.
合成方法
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves the reaction between 3-chlorobenzylamine and 2-acetylpyridine in the presence of an acid catalyst. This reaction results in the formation of the desired compound as a white solid with a melting point of 125-127°C. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a role in gene expression and have been implicated in a variety of diseases, including cancer. Sirtuins are enzymes that regulate cellular metabolism and have been linked to aging and age-related diseases.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-5-4-6-12(15)9-11)14(18)13-7-2-3-8-16-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFQKXOPUOGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)


![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)

![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)
